N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPA belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have anabolic effects on muscle tissue without the negative side effects associated with traditional anabolic steroids.
Mechanism of Action
N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide works by selectively binding to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide does not bind to androgen receptors in other tissues such as the prostate, reducing the risk of negative side effects such as prostate enlargement and increased risk of prostate cancer.
Biochemical and Physiological Effects:
In addition to its anabolic effects on muscle tissue, N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide has also been shown to have other physiological effects. Studies have shown that N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide can improve insulin sensitivity, reduce inflammation, and improve bone density. These effects make N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide a promising candidate for the treatment of a variety of conditions such as type 2 diabetes and osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide in lab experiments is its high selectivity for androgen receptors in muscle tissue, reducing the risk of off-target effects. Additionally, N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide has a long half-life, allowing for less frequent dosing in animal models. However, one limitation of using N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide is its relatively high cost compared to other SARMs.
Future Directions
There are several potential future directions for research on N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide. One area of interest is its potential use in the treatment of muscle wasting conditions in elderly populations. Additionally, further research is needed to investigate the long-term safety and efficacy of N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide in humans. Other potential applications of N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide include the treatment of metabolic disorders such as obesity and type 2 diabetes. Overall, N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide shows promise as a therapeutic agent with a unique mechanism of action and few negative side effects.
Synthesis Methods
The synthesis of N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide involves the reaction of 4-pyrazol-1-ylbenzylamine with 2-bromoacetophenone in the presence of a base. The resulting product is then treated with dicyclopropylmethylamine to yield N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide. This synthesis method has been optimized to yield high purity and high yields of N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide.
Scientific Research Applications
N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide in the treatment of muscle wasting conditions such as sarcopenia and cachexia. N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide has been shown to increase muscle mass and strength in animal models, and clinical trials are currently underway to investigate its potential use in humans.
properties
IUPAC Name |
N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-17(20-18(14-4-5-14)15-6-7-15)12-13-2-8-16(9-3-13)21-11-1-10-19-21/h1-3,8-11,14-15,18H,4-7,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYBFJHDVWLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)CC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-2-(4-pyrazol-1-ylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.